PalladiumHydroxideOnCarbon
Description
Palladium hydroxide on carbon (Pd(OH)₂/C) is a heterogeneous catalyst consisting of palladium hydroxide nanoparticles dispersed on a high-surface-area carbon support. It typically contains 20 wt.% palladium (dry basis) and is stabilized with approximately 50% water to prevent pyrophoricity .
Properties
CAS No. |
12135-22-4 |
|---|---|
Molecular Formula |
Ca |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium hydroxide on carbon is typically prepared by combining a solution of palladium chloride and hydrochloric acid with an aqueous suspension of activated carbon. The palladium (II) is then reduced by the addition of formaldehyde . Another method involves adding palladium chloride to water, followed by hydrochloric acid and a stabilizer, and then stirring with activated carbon. An alkaline solution is added to adjust the pH, and the mixture is aged, filtered, and dried .
Industrial Production Methods
Industrial production methods for palladium hydroxide on carbon include electrochemical deposition, sonochemical preparation, supercritical fluid nucleation, and wet chemical methods such as the sol-gel method or reduction by alcohols .
Chemical Reactions Analysis
Types of Reactions
Palladium hydroxide on carbon undergoes various types of reactions, including:
Hydrogenation: Reduction of alkenes, alkynes, nitro compounds, and imines.
Dehydrogenation: Removal of hydrogen from organic molecules.
Debenzylation: Removal of benzyl protecting groups from nitrogen and oxygen atoms.
Cross-Coupling Reactions: Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Common reagents used with palladium hydroxide on carbon include hydrogen gas for hydrogenation reactions and various organic halides for cross-coupling reactions. Typical conditions involve moderate temperatures and pressures, with the catalyst often used in a wet state to enhance its activity .
Major Products
Major products formed from reactions involving palladium hydroxide on carbon include reduced alkenes and alkynes, amines from nitro compounds, and deprotected alcohols and amines from debenzylation reactions .
Scientific Research Applications
Palladium hydroxide on carbon is extensively used in scientific research due to its versatility and efficiency. Some key applications include:
Chemistry: Catalysis of hydrogenation, dehydrogenation, and cross-coupling reactions.
Biology: Synthesis of biologically active molecules and pharmaceuticals.
Medicine: Production of drug intermediates and active pharmaceutical ingredients.
Industry: Manufacture of fine chemicals, polymers, and materials.
Mechanism of Action
The mechanism by which palladium hydroxide on carbon exerts its catalytic effects involves the adsorption of reactants onto the palladium surface, where they undergo chemical transformations. The high surface area of the activated carbon support enhances the dispersion of palladium particles, increasing the catalyst’s efficiency. The palladium atoms facilitate the breaking and forming of chemical bonds, enabling various reactions such as hydrogenation and cross-coupling .
Comparison with Similar Compounds
Palladium on Carbon (Pd/C)
Pd/C consists of metallic palladium nanoparticles (Pd⁰) supported on activated carbon. Key differences include:
| Property | Pd(OH)₂/C | Pd/C |
|---|---|---|
| Palladium State | Pd²⁺ (hydroxide form) | Pd⁰ (metallic form) |
| Catalytic Activity | Higher selectivity in hydrogenation | Broader activity in coupling reactions |
| Applications | Preferred for acidic media reactions | Dominant in neutral/organic media |
| Stability | Less prone to leaching in aqueous systems | Requires dry storage conditions |
| Cost | Similar to Pd/C | Widely available, lower cost variants |
Pd/C generally outperforms Pd(OH)₂/C in coupling reactions due to the redox flexibility of Pd⁰ . However, Pd(OH)₂/C’s hydroxide groups enhance its performance in hydrogenation under acidic conditions .
Palladium on Conductive Polymer-Carbon Composites
Palladium catalysts supported on composites like polyaniline/multi-walled carbon nanotubes (PANI/MWCNT) exhibit:
- Enhanced Dispersion: The amino groups in PANI improve nanoparticle deposition, increasing active surface area .
- Superior Stability: MWCNT-polymer hybrids resist poisoning by reaction intermediates, a limitation of Pd(OH)₂/C in ethanol oxidation .
- Niche Applications : These composites are tailored for fuel cell electrocatalysis, whereas Pd(OH)₂/C is optimized for organic synthesis .
Non-Noble Metal Catalysts (e.g., Cu(OH)₂-Cu₂O/PPy/F-MWCNT)
Copper-based catalysts on carbon-polymer supports are cost-effective alternatives but face limitations:
- Lower Activity: Copper catalysts require higher overpotentials in ethanol oxidation compared to Pd(OH)₂/C .
- Morphology Sensitivity: Performance depends heavily on nanostructure (e.g., dendritic vs. octahedral Cu₂O), unlike Pd(OH)₂/C’s consistent hydroxide phase .
Single-Atom Palladium Catalysts
Single-atom Pd catalysts (Pd-SACs) immobilized on layered double hydroxides or doped carbons offer:
Catalytic Performance in Cross-Coupling Reactions
| Catalyst | Reaction | Yield (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|---|
| Pd(OH)₂/C | Suzuki-Miyaura | 92 | 1,200 | |
| Pd/C | Suzuki-Miyaura | 95 | 1,500 | |
| Pd/PANI-MWCNT | Ethanol Oxidation | 88 | 980 |
Thermodynamic Stability
Pd(OH)₂/C exhibits a Gibbs free energy of formation (ΔfG°298.15) of -215 kJ/mol for Pd²⁺(aq), differing significantly from Pd/C’s metallic phase stability .
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